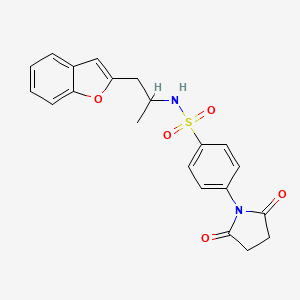![molecular formula C18H12IN3OS B2522238 N-(3-(imidazo[2,1-b]thiazol-6-yl)phényl)-2-iodobenzamide CAS No. 670248-11-0](/img/structure/B2522238.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phényl)-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is a complex organic compound that features an imidazo[2,1-b]thiazole moiety fused with a phenyl ring and an iodobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Applications De Recherche Scientifique
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for cancer treatment.
Industry: It may be used in the development of new materials with specific properties
Mécanisme D'action
Target of Action
The primary target of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is the SIRT1 enzyme . SIRT1, or sirtuin 1, is a protein that in humans is encoded by the SIRT1 gene. It is a member of the sirtuin family of proteins, which are homologs to the yeast Sir2 protein. SIRT1 is known to be involved in the regulation of a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide acts as a SIRT1 activator . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to changes in the regulation of various cellular processes.
Biochemical Pathways
The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can affect several biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play a role in cellular processes such as apoptosis and cell survival, endocrine signaling, and inflammation . By activating SIRT1, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can influence these pathways and their downstream effects.
Pharmacokinetics
Thiazole derivatives, which include imidazo[2,1-b]thiazoles, are known to exhibit a wide range of biological properties and have been used in the development of various pharmaceutical agents .
Result of Action
The activation of SIRT1 by N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can lead to a variety of molecular and cellular effects. For example, it has been shown to exhibit antitumor activity, with significant inhibitory effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Analyse Biochimique
Biochemical Properties
They have been found to interact with a variety of enzymes, proteins, and other biomolecules, which could potentially be the case for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide as well .
Cellular Effects
Some imidazo[2,1-b]thiazole derivatives have shown broad-spectrum antiproliferative activity against various cell lines . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other imidazo[2,1-b]thiazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: This compound shares a similar imidazo[2,1-b]thiazole core but has different substituents, leading to variations in biological activity.
Benzothiazole derivatives: These compounds also contain a thiazole ring and exhibit a range of biological activities, including anticancer properties.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodobenzamide moiety, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising anticancer activity .
Propriétés
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRHVNGZCUQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2522163.png)
![3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[2-(methylsulfanyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2522164.png)
![N-[2-[(2,2-Dichloroacetyl)amino]ethyl]-4-(dimethylamino)benzamide](/img/structure/B2522165.png)
![3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene](/img/structure/B2522167.png)
![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)



![3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2522174.png)

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea](/img/structure/B2522178.png)
